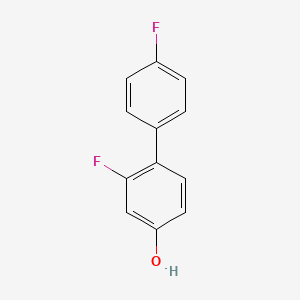

4-(4-Fluorophenyl)-3-fluorophenol

Description

BenchChem offers high-quality 4-(4-Fluorophenyl)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBIGGXSQDASKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673373 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349665-92-5 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol: Synthesis, Properties, and Applications

Introduction

4-(4-Fluorophenyl)-3-fluorophenol is a fluorinated biphenyl derivative, a class of compounds that holds significant importance across several scientific disciplines, including medicinal chemistry, crop protection, and materials science.[1] The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties.[2][3] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[4][5]

This guide provides a comprehensive technical overview of 4-(4-Fluorophenyl)-3-fluorophenol, a molecule characterized by a phenol ring substituted with a fluorine atom and a 4-fluorophenyl group. Although specific experimental data for this compound is not widely published, this document outlines its core chemical properties based on established principles, proposes a robust synthetic methodology, details expected analytical characterization, and explores its potential applications, particularly in the field of drug discovery.

Physicochemical Properties

While experimental data for 4-(4-Fluorophenyl)-3-fluorophenol is scarce, its fundamental properties can be calculated or reliably predicted based on its molecular structure. These properties are essential for researchers planning its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈F₂O | (Calculated) |

| Molecular Weight | 206.19 g/mol | (Calculated) |

| Appearance | Predicted to be an off-white to pale yellow solid | (Inference) |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water | (Inference) |

| CAS Number | Not found in public databases | (Searched) |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most effective and widely utilized method for constructing biphenyl derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide.[7][8] For the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol, a logical approach involves the coupling of 4-fluorophenylboronic acid with a suitably protected 4-halo-3-fluorophenol.

The hydroxyl group of the phenolic partner should be protected prior to the coupling reaction to prevent side reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether, which is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions. The halogen on the phenolic ring should ideally be bromine or iodine for higher reactivity.[7][9]

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of 4-(4-Fluorophenyl)-3-fluorophenol.

Detailed Experimental Protocol

Step 1: Protection of 4-Bromo-3-fluorophenol

-

Dissolve 4-bromo-3-fluorophenol (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) dropwise.

-

Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(4-bromo-3-fluorophenoxy)methoxymethane.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a pressure tube, add the MOM-protected 4-bromo-3-fluorophenol (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).[6][7]

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add a degassed solvent mixture, such as a 3:1 ratio of dioxane and water.[6]

-

Seal the tube and heat the reaction mixture to 105 °C for 8-12 hours.[6] Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the protected biphenyl intermediate.

Step 3: Deprotection

-

Dissolve the purified protected biphenyl intermediate in methanol.

-

Add a solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the final product, 4-(4-Fluorophenyl)-3-fluorophenol, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Spectroscopic Characterization (Expected)

The identity and purity of the synthesized 4-(4-Fluorophenyl)-3-fluorophenol would be confirmed using standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR: The spectrum should show distinct aromatic proton signals. The proton ortho to the hydroxyl group will likely appear as a doublet of doublets, coupled to the adjacent fluorine and proton. The other aromatic protons will appear in the typical 6.8-7.5 ppm range, with splitting patterns dictated by H-H and H-F coupling. A broad singlet corresponding to the phenolic -OH proton will also be present, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will display 12 distinct signals for the aromatic carbons, unless there is accidental peak overlap. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

-

¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, appearing as complex multiplets due to F-F and F-H couplings. This spectrum is crucial for confirming the presence and electronic environment of both fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI-) should show a prominent molecular ion peak [M-H]⁻ at m/z 205.05.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the O-H stretching of the phenol group. Strong C-F stretching bands will be observed in the 1100-1300 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

The 4-(4-Fluorophenyl)-3-fluorophenol scaffold is of significant interest to medicinal chemists. The biphenyl moiety is a common structural motif in many biologically active compounds, and the presence of two fluorine atoms provides several potential advantages for drug design.[1][9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life and bioavailability.[4][10]

-

Receptor Binding and Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds or dipole-dipole interactions.[1][11] This can enhance the potency and selectivity of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[5] The phenolic hydroxyl group provides a handle for hydrogen bonding and can be crucial for anchoring the molecule within a receptor's active site.[12] This dual functionality makes the scaffold highly versatile for creating compounds with tailored properties for various therapeutic targets, including kinase inhibitors, nuclear receptor modulators, and anti-inflammatory agents.[10][13]

Logical Pathway for Application

Caption: Role of the fluorinated biphenyl phenol scaffold in drug discovery.

Safety and Handling

No specific toxicity data exists for 4-(4-Fluorophenyl)-3-fluorophenol. However, based on the hazards of its structural precursors like 4-fluorophenol, it should be handled with care in a well-ventilated chemical fume hood.[14]

-

Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with soap and plenty of water.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

If inhaled: Move person into fresh air.[14]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[14]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

4-(4-Fluorophenyl)-3-fluorophenol represents a valuable, albeit under-documented, chemical entity with significant potential. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura coupling. The strategic placement of two fluorine atoms on a biphenyl phenol scaffold makes it an attractive building block for medicinal chemists seeking to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the applications of this promising compound.

References

-

Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Ryan, J., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sharma, G., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF. [Link]

-

ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

ResearchGate. (n.d.). Synthesis of fluorinated biphenyls a (Guo et al., 2006). [Link]

-

Francke, R., et al. (2013). Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. Journal of Agricultural and Food Chemistry. [Link]

-

PubMed. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

European Patent Office. (1986). Preparation of 4-fluorophenols. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Boche, D., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib | Request PDF. [Link]

-

MDPI. (2022). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

-

PubChem. (n.d.). 4-Ethyl-3-fluorophenol. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Al-Zoubi, W. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]

- Google Patents. (n.d.).

-

Salwiczek, M., et al. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]

-

Han, J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. [Link]

-

MDPI. (2021). Effect of Fluoroalkyl-Substituent in Bistolane-Based Photoluminescent Liquid Crystals on Their Physical Behavior. [Link]

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 10. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)-3-fluorophenol

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Spectroscopic Analysis

The precise structural elucidation of a novel chemical entity is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, connectivity, and electronic properties of a compound. For a molecule such as 4-(4-Fluorophenyl)-3-fluorophenol, with its multiple aromatic protons and fluorine atoms, a multi-faceted spectroscopic approach is imperative for unambiguous characterization. The insights gained from these analyses are critical for confirming the identity of the synthesized compound, assessing its purity, and understanding its potential for intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of 4-(4-Fluorophenyl)-3-fluorophenol is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm) and a broad singlet for the phenolic hydroxyl proton. The coupling of protons to adjacent fluorine atoms (H-F coupling) will lead to characteristic splitting patterns.

| Predicted Proton Signal | Expected Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| Phenolic -OH | 4.5 - 6.0 (variable) | broad singlet | - |

| H-2 | ~6.8 | doublet of doublets | JH-H ≈ 8.5, JH-F ≈ 10 |

| H-5 | ~7.3 | triplet | JH-H ≈ 8.0 |

| H-6 | ~6.9 | doublet of doublets | JH-H ≈ 8.0, JH-F ≈ 2.5 |

| H-2'/H-6' | ~7.5 | triplet (apparent) | JH-H ≈ JH-F ≈ 8.5 |

| H-3'/H-5' | ~7.1 | triplet | JH-H ≈ 8.5 |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Fluorophenyl)-3-fluorophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm centered at 6 ppm is appropriate.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of fluorine atoms will induce C-F coupling, which can be observed in the proton-decoupled spectrum.

| Predicted Carbon Signal | Expected Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~155 | doublet |

| C-2 | ~110 | doublet |

| C-3 | ~160 | doublet |

| C-4 | ~130 | singlet |

| C-5 | ~130 | doublet |

| C-6 | ~115 | doublet |

| C-1' | ~135 | singlet |

| C-2'/C-6' | ~130 | doublet |

| C-3'/C-5' | ~115 | doublet |

| C-4' | ~162 | doublet |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

A larger sample amount (20-50 mg) may be required.

-

A longer acquisition time is necessary due to the lower natural abundance of ¹³C.

-

Proton decoupling is typically applied to simplify the spectrum.

¹⁹F NMR Spectroscopy: Directly Observing the Fluorine Atoms

Expected ¹⁹F NMR Spectrum:

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show two distinct signals, one for each fluorine atom, with their chemical shifts being indicative of their electronic environment.

| Predicted Fluorine Signal | Expected Chemical Shift (ppm) | Predicted Multiplicity |

| F at C-3 | -110 to -130 | doublet of doublets |

| F at C-4' | -110 to -120 | triplet |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

The protocol is analogous to ¹H NMR, but the spectrometer must be tuned to the ¹⁹F frequency.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum:

The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of 4-(4-Fluorophenyl)-3-fluorophenol (C₁₂H₈F₂O).

-

Molecular Formula: C₁₂H₈F₂O

-

Exact Mass: 206.0543

Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Electron ionization (EI) would likely lead to fragmentation of the biphenyl linkage and loss of small molecules like CO.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Caption: General Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Spectrum:

The IR spectrum of 4-(4-Fluorophenyl)-3-fluorophenol is expected to show characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, C-C bonds within the aromatic rings, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (phenolic) | 1200 - 1260 |

| C-F stretch | 1100 - 1250 |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4-(4-Fluorophenyl)-3-fluorophenol, the spectrum is dominated by π → π* transitions.

Expected UV-Vis Spectrum:

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands in the UV region. The exact position of the absorption maxima (λmax) will be influenced by the substitution pattern on the biphenyl core.

-

Expected λmax: 250 - 280 nm

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic characterization of 4-(4-Fluorophenyl)-3-fluorophenol requires a combination of NMR, MS, IR, and UV-Vis techniques. While this guide provides a predictive framework based on established principles and data from analogous compounds, experimental verification is essential. The detailed protocols and expected spectral data presented herein offer a solid foundation for researchers undertaking the synthesis and characterization of this and other novel fluorinated biphenyl derivatives.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Phenol, 4-fluoro-. Retrieved from [Link]]

-

SpectraBase. (n.d.). 4-(4-Fluorophenyl)phenol. Retrieved from [Link]]

An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-(4-Fluorophenyl)-3-fluorophenol, a key intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). This document delves into its chemical identity, synthesis, physical and chemical properties, and safety and handling protocols, offering a foundational resource for its application in research and development.

Core Chemical Identity and Descriptors

4-(4-Fluorophenyl)-3-fluorophenol is a fluorinated biphenyl derivative. The strategic placement of fluorine atoms on the biphenyl scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.

Identifiers

| Identifier | Value |

| CAS Number | 349665-92-5[1][2] |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 4-(4-Fluorophenyl)-3-fluorophenol |

| Synonyms | 2,4'-Difluoro[1,1'-biphenyl]-4-ol |

Chemical Structure

Caption: Chemical structure of 4-(4-Fluorophenyl)-3-fluorophenol.

Synthesis and Purification

The synthesis of 4-(4-Fluorophenyl)-3-fluorophenol is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and functional group tolerance.[3]

Synthetic Pathway

Caption: Suzuki-Miyaura coupling for the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the synthesis. Optimization of reaction conditions may be necessary depending on the specific catalyst, base, and solvent system employed.

Materials:

-

(3-Fluoro-4-hydroxyphenyl)boronic acid

-

1-Bromo-4-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)[2]

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (3-fluoro-4-hydroxyphenyl)boronic acid (1.2 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent).

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.5 mol% Pd(OAc)₂) and the base (e.g., 2.0 equivalents of K₂CO₃).[2]

-

Solvent Addition and Degassing: Add the degassed solvent system. Purge the flask with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-(4-Fluorophenyl)-3-fluorophenol.[4]

Applications in Research and Development

The unique structural features of 4-(4-Fluorophenyl)-3-fluorophenol make it a valuable precursor in several fields:

-

Active Pharmaceutical Ingredients (APIs): The fluorinated biphenyl scaffold is a common motif in modern pharmaceuticals. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. This compound serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[5]

-

Materials Science: The rigid biphenyl structure is advantageous in the development of liquid crystals and other advanced organic materials.[5]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a building block for novel pesticides and herbicides where the fluorine atoms contribute to the desired biological activity and stability.[5]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with 4-(4-Fluorophenyl)-3-fluorophenol to ensure personnel safety and maintain the compound's integrity.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly after handling.[7]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Segregate from other chemicals by hazard class.[7]

Conclusion

4-(4-Fluorophenyl)-3-fluorophenol is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient production. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development endeavors.

References

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).

-

MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved January 19, 2026, from [Link]

- European Patent Office. (1986, July 30). Preparation of 4-fluorophenols (EP 0188848 A1).

- Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines (WO2001002357A2).

-

Chem Service. (2014, April 10). SAFETY DATA SHEET. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of fluorophenols (DE3430554A1).

- Google Patents. (n.d.). Process for making fluorophenols (US2950325A).

-

Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved January 19, 2026, from [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. rsc.org [rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid [myskinrecipes.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 8. resources.rndsystems.com [resources.rndsystems.com]

In Vitro Efficacy and Mechanistic Analysis of 4-(4-Fluorophenyl)-3-fluorophenol: A Technical Guide for Preclinical Research

Foreword

The confluence of fluorine chemistry and phenolic scaffolds has yielded compounds of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile.[1] This guide provides a comprehensive technical overview of the in vitro evaluation of a novel biphenyl compound, 4-(4-Fluorophenyl)-3-fluorophenol. We will delve into its synthesis, predicted physicochemical characteristics, and a suite of in vitro assays to explore its cytotoxic, antioxidant, and anti-inflammatory potential. Furthermore, we will explore potential signaling pathways this molecule may modulate, providing a roadmap for mechanistic studies. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. While experimental data for 4-(4-Fluorophenyl)-3-fluorophenol is not yet available, we can predict its properties based on structurally related compounds.

Predicted Physicochemical Properties

The properties of 4-(4-Fluorophenyl)-3-fluorophenol are likely to be influenced by its biphenyl core and the presence of two fluorine atoms and a hydroxyl group. The following table summarizes the predicted and known properties of its constituent and related molecules, offering a baseline for what can be expected.

| Property | 4-Fluorophenol | 3-Fluorophenol | 4-Amino-3-fluorophenol | Predicted: 4-(4-Fluorophenyl)-3-fluorophenol |

| Molecular Formula | C6H5FO[2] | C6H5FO | C6H6FNO[3] | C12H8F2O |

| Molecular Weight | 112.10 g/mol [2] | 112.10 g/mol | 127.12 g/mol [3] | 206.19 g/mol |

| Melting Point | 43-46 °C[4] | - | 135-137 °C[3] | Predicted to be a solid at room temperature |

| Boiling Point | 185 °C[4] | - | 270.4±25.0 °C (Predicted)[3] | Predicted to be >200 °C |

| Solubility | Soluble in water (50 g/L)[4] | - | Soluble in methanol[3] | Predicted to have moderate lipophilicity |

| pKa | 9.89[4] | - | 9.23±0.18 (Predicted)[3] | Predicted to be weakly acidic |

Synthesis of 4-(4-Fluorophenyl)-3-fluorophenol

The synthesis of fluorinated biphenyls is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[3][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5] For the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol, a plausible route involves the coupling of 4-fluorophenylboronic acid with 1-bromo-3-fluorobenzene, followed by hydroxylation.

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

-

Reaction Setup: In a round-bottom flask, combine 4-fluorophenylboronic acid (1 equivalent), 1-bromo-3-fluorobenzene (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a reflux temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 4,3'-difluorobiphenyl intermediate by column chromatography on silica gel.

-

Hydroxylation: The purified intermediate can then be hydroxylated. A common method involves ortho-lithiation followed by reaction with an electrophilic oxygen source, or through a nucleophilic aromatic substitution if a suitable leaving group is present.

-

Final Purification: The final product, 4-(4-Fluorophenyl)-3-fluorophenol, is then purified by column chromatography or recrystallization to yield the pure compound.

In Vitro Biological Evaluation

A systematic in vitro evaluation is crucial to determine the pharmacological profile of 4-(4-Fluorophenyl)-3-fluorophenol. The following assays are recommended to assess its cytotoxicity, antioxidant, and anti-inflammatory properties.

Cytotoxicity Assays

Cytotoxicity is a critical initial screen for any potential therapeutic agent. The MTT and LDH assays are robust methods to determine a compound's effect on cell viability and membrane integrity.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 4-(4-Fluorophenyl)-3-fluorophenol in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9]

Detailed Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of lysed cells.

Antioxidant Activity Assays

Phenolic compounds are known for their antioxidant properties. The following assays can determine the antioxidant capacity of 4-(4-Fluorophenyl)-3-fluorophenol.

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10]

Detailed Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add a solution of 4-(4-Fluorophenyl)-3-fluorophenol at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[11]

Detailed Protocol:

-

ABTS Radical Generation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[12]

-

ABTS Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add the 4-(4-Fluorophenyl)-3-fluorophenol solution to the ABTS working solution.

-

Incubation: Incubate for a set time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm. The percentage of inhibition is calculated relative to a control without the antioxidant.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

Detailed Protocol:

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[14]

-

Reaction Mixture: Add the 4-(4-Fluorophenyl)-3-fluorophenol solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm. The antioxidant capacity is determined from a standard curve of FeSO₄.[15]

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. The following assays can assess the anti-inflammatory potential of 4-(4-Fluorophenyl)-3-fluorophenol.

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Detailed Protocol:

-

NO Generation: Generate nitric oxide from a sodium nitroprusside solution in a phosphate-buffered saline (PBS).

-

Reaction Mixture: Add the 4-(4-Fluorophenyl)-3-fluorophenol solution to the sodium nitroprusside solution and incubate at 25°C for 150 minutes.

-

Griess Reaction: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture.[16]

-

Absorbance Measurement: Measure the absorbance of the chromophore formed at 546 nm. A decrease in absorbance indicates NO scavenging activity.[2]

This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Detailed Protocol:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer.

-

Inhibitor Addition: Add 4-(4-Fluorophenyl)-3-fluorophenol at various concentrations to the reaction mixture and pre-incubate.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by monitoring the peroxidase activity of COX.[17][18]

This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.

Detailed Protocol:

-

Enzyme and Substrate: Use a commercially available 5-LOX enzyme and linoleic acid or arachidonic acid as the substrate.

-

Reaction Mixture: In a suitable buffer, combine the enzyme and the test compound.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

Detection: Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.[19][20]

Potential Mechanisms of Action: Signaling Pathway Modulation

Phenolic and biphenyl compounds are known to exert their biological effects by modulating various intracellular signaling pathways.[21][22][23] Based on the predicted activities of 4-(4-Fluorophenyl)-3-fluorophenol, the following pathways are of particular interest for mechanistic studies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often observed in cancer.

Caption: Putative modulation of the MAPK/ERK pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

Caption: Potential interference with the PI3K/Akt signaling cascade.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress.

Caption: Hypothesized activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro evaluation of 4-(4-Fluorophenyl)-3-fluorophenol. The proposed assays will elucidate its cytotoxic, antioxidant, and anti-inflammatory properties, while the exploration of key signaling pathways will offer insights into its potential mechanisms of action. The data generated from these studies will be instrumental in guiding further preclinical development, including in vivo efficacy and toxicity studies. The unique structural features of this compound, particularly the presence of two fluorine atoms on a biphenyl scaffold, warrant a thorough investigation of its therapeutic potential.

References

-

Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by FRAP assay: in vitro protocol. ResearchGate. [Link]

-

Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

-

Antwi-Boasiako, C., Domanbila, M. A., & Adjei, S. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Applied Sciences, 11(23), 11135. [Link]

-

InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Quantifying cell viability via LDH cytotoxicity assay v1. (2025). ResearchGate. [Link]

-

Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

-

Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2020). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. In Essential Oils - Advances in Extractions and Biological Applications. IntechOpen. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). National Institutes of Health. [Link]

-

PubChem. (n.d.). 4-Amino-3-fluorophenol. National Center for Biotechnology Information. [Link]

-

Rahman, M. M., & Islam, M. B. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). Bentham Science. [Link]

-

Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay in vitro protoc. Scribd. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 13–24). Humana Press. [Link]

-

Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). Dovepress. [Link]

-

MDPI. (2020). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2010). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

-

Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). National Institutes of Health. [Link]

-

Mohebali, N., Shahverdi, A. R., & Dastmalchi, S. (2015). Modulation of neurotrophic signaling pathways by polyphenols. Drug Design, Development and Therapy, 9, 6445–6457. [Link]

-

In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (2017). International Journal of Pharmacognosy and Phytochemical Research, 9(8), 1113-1118. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. (2013). ResearchGate. [Link]

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS ONE, 19(10), e0301037. [Link]

-

In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. (2016). National Institutes of Health. [Link]

-

In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(1), 132-135. [Link]

-

IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024). ResearchGate. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). National Institutes of Health. [Link]

-

Oxidative Conversion of 3-Methoxy-4-Hydroxyphenyl. (n.d.). Amanote Research. [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agrojournal.org [agrojournal.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 19. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. npaa.in [npaa.in]

- 23. researchgate.net [researchgate.net]

4-(4-Fluorophenyl)-3-fluorophenol derivatives and analogs

An In-Depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol Derivatives and Analogs

Abstract

The 4-(4-fluorophenyl)-3-fluorophenol core represents a privileged scaffold in modern medicinal chemistry. The strategic placement of fluorine atoms on the biphenyl phenolic structure imparts unique physicochemical and pharmacological properties, making its derivatives potent modulators of various biological targets. This guide provides a comprehensive technical overview of this chemical class, covering rational synthesis strategies, in-depth structure-activity relationship (SAR) analysis, established biological evaluation protocols, and a discussion of their therapeutic potential. By synthesizing data from seminal studies, this document aims to equip researchers with the foundational knowledge and practical insights required to innovate within this promising area of drug discovery.

The Strategic Importance of Fluorinated Biphenyls in Drug Discovery

Aromatic fluorinated compounds have become indispensable in medicinal chemistry.[1] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions with target proteins.[2][3] Specifically, the C-F bond is exceptionally stable, which can protect metabolically vulnerable positions from enzymatic degradation, thereby enhancing a drug's half-life.[2]

The 4-(4-fluorophenyl)-3-fluorophenol scaffold combines these benefits within a biphenyl framework. This structure is found in molecules targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][4] The phenolic hydroxyl group provides a critical interaction point for hydrogen bonding with protein active sites, while the specific fluorination pattern fine-tunes the molecule's properties for improved potency and selectivity.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond forming the biphenyl core is the cornerstone of synthesizing these derivatives. Among various cross-coupling methods, the Palladium-catalyzed Suzuki-Miyaura reaction is the most robust and widely adopted approach.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its key reagents (boronic acids).[1]

General Synthetic Workflow

The overall process involves coupling a substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General workflow for biphenyl synthesis via Suzuki coupling.

Detailed Experimental Protocol: Representative Suzuki Coupling

This protocol describes a general method for the synthesis of fluorinated biphenyl compounds.[1][5]

Materials:

-

1-Bromo-3,4-difluorobenzene (or a related bromofluorophenol precursor)

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid)

-

Potassium Phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Dioxane and Water (3:1 v/v)

-

Pressure tube or round-bottom flask with condenser

-

Nitrogen or Argon atmosphere

Procedure:

-

Vessel Preparation: To a pressure tube, add the starting aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 0.518 mmol, 1.0 equiv.).

-

Reagent Addition: Add the corresponding arylboronic acid (0.777 mmol, 1.5 equiv.) and potassium phosphate (0.777 mmol, 1.5 equiv.).

-

Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).

-

Solvent Addition: Add the dioxane:water solvent mixture (e.g., 4 mL).

-

Inert Atmosphere: Seal the tube and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Heating: Place the reaction vessel in a preheated oil bath at 105 °C.

-

Reaction Monitoring: Stir the reaction for 8-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (30 mL) and wash with water (5.0 mL).[6]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Purify the crude residue by column chromatography on silica gel, using a solvent system such as petroleum ether and ethyl acetate to yield the pure biphenyl product.[6]

-

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing derivatives for potency, selectivity, and pharmacokinetic profiles. Modifications at various positions on the 4-(4-fluorophenyl)-3-fluorophenol scaffold can dramatically alter its biological activity. While specific SAR data for this exact core is distributed across proprietary and public domains, we can infer key principles from analogous fluorinated structures.

Studies on various bi-aryl inhibitors, such as those targeting the dopamine transporter (DAT) or monoamine transporters, provide valuable insights.[7][8] For instance, the presence and position of halogen substitutes on the phenyl rings are often essential for inhibitory effects.[9]

Table 1: Inferred SAR Trends for 4-(4-Fluorophenyl)-3-fluorophenol Analogs

| Position of Modification | Type of Substitution | Predicted Impact on Activity | Rationale / Example Context |

| Phenolic OH (Position 1) | O-Alkylation (e.g., -OCH₃) | Often reduces activity but can improve bioavailability. | Methylation of polyphenols can improve metabolic stability.[10] Blocking the H-bond donor capacity may decrease binding affinity. |

| Ring A (Positions 2, 5, 6) | Small alkyl groups (e.g., -CH₃) | Can enhance lipophilicity and van der Waals interactions. | In some kinase inhibitors, ortho-substituents can enforce a specific, active conformation. |

| Ring A (Positions 2, 5, 6) | Electron-withdrawing groups (e.g., -CN) | May alter pKa of the phenol and electronic character. | Cyano groups can act as hydrogen bond acceptors. |

| Ring B (Positions 2', 3', 5', 6') | Additional Fluorine atoms | Can increase potency and metabolic stability. | Trifluorinated biphenyl amines show unique electronic properties beneficial for drug design.[2] |

| Ring B (Positions 2', 3', 5', 6') | Bulky hydrophobic groups | May increase affinity for hydrophobic pockets but could reduce selectivity. | In DAT inhibitors, modifications to the bis(4-fluorophenyl) moiety significantly impact binding.[11] |

Biological Evaluation and Therapeutic Potential

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

-

Anticancer Activity: Fluorinated phenols and biphenyls are being investigated for their cytotoxic effects against cancer cell lines.[4] Their mechanism often involves the induction of apoptosis or the inhibition of key signaling proteins like kinases.[4][12]

-

Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobials. Halogenated phenolic compounds have shown potential in this area, with efficacy determined by their minimum inhibitory concentration (MIC).[4] Some derivatives have shown notable activity against resistant strains like MRSA.[13]

-

Enzyme Inhibition: This scaffold is highly amenable to designing potent and selective enzyme inhibitors. It has been successfully incorporated into inhibitors for kinases (DYRK1A/B, Aurora Kinases), transporters (DAT, ENTs), and other enzymes.[7][9][10][14]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity of a test compound.[4]

Objective: To determine the concentration of a 4-(4-fluorophenyl)-3-fluorophenol derivative that inhibits 50% of cell growth (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Mechanism of Action: Kinase Inhibition

Many derivatives from this class function by inhibiting protein kinases, which are crucial for cell signaling. The compound can act as an ATP-competitive inhibitor, binding to the kinase's active site.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Outlook

The 4-(4-fluorophenyl)-3-fluorophenol scaffold is a testament to the power of fluorine chemistry in modern drug design. Its derivatives have demonstrated significant potential across multiple therapeutic domains, driven by favorable physicochemical properties and versatile binding capabilities. The synthetic accessibility, primarily through the Suzuki-Miyaura coupling, allows for extensive derivatization and optimization.

Future research should focus on expanding the chemical space around this core, exploring novel substitutions to enhance selectivity for specific biological targets. Advanced in-vivo studies, including pharmacokinetics and toxicology, will be crucial for translating the promising in-vitro activity of these compounds into viable clinical candidates. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to serve as a valuable starting point for the development of next-generation therapeutics.

References

-

Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]

-

Tej-chemicals. (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Tej-chemicals.com. [Link]

-

Wang, W., et al. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. MDPI. [Link]

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Sourced via ResearchGate. [Link]

-

Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

-

European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]

-

Zhang, W., et al. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. [Link]

-

Deepti, A. C., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences. [Link]

-

Ferlenghi, F., et al. (2022). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. National Institutes of Health. [Link]

-

Zou, M. F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. National Institutes of Health. [Link]

-

Al-Ghorbani, M., et al. (2023). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

-

Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. PubMed. [Link]

-

Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. [Link]

-

Singh, S., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. PubMed. [Link]

-

Mab-Instrow, D., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. [Link]

-

Mab-Instrow, D., et al. (2010). Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Cao, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorophenol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorophenol. PubChem Compound Database. [Link]

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 10. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-(4-Fluorophenyl)-3-fluorophenol: A Technical Guide to Target Identification and Validation

For Immediate Release

[City, State] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the potential therapeutic targets of the novel compound 4-(4-Fluorophenyl)-3-fluorophenol. While direct biological data for this specific molecule is not yet publicly available, its structural characteristics, featuring a biphenyl scaffold with fluorine substitutions, point toward promising interactions with key players in oncology and immunology. This document extrapolates potential mechanisms of action based on a comprehensive analysis of structurally analogous compounds, providing a strategic roadmap for future research and development.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The biphenyl moiety is also a recurring motif in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3] The convergence of these structural features in 4-(4-Fluorophenyl)-3-fluorophenol suggests a high potential for therapeutic efficacy.

Inferred Therapeutic Targets: A Data-Driven Hypothesis

Based on an extensive review of scientific literature, three primary therapeutic avenues emerge as highly probable for 4-(4-Fluorophenyl)-3-fluorophenol:

-

Tubulin Polymerization Inhibition: The fluorophenyl group is a key component in several known tubulin inhibitors.[4][5] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] The structural similarity of 4-(4-Fluorophenyl)-3-fluorophenol to these compounds strongly suggests it may act as a microtubule-destabilizing agent.

-

Protein Kinase Inhibition: The biphenyl scaffold is prevalent in numerous protein kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] Specifically, compounds containing a 3-fluorophenyl moiety have been identified as inhibitors of Aurora kinase B (AURKB), a key regulator of mitosis.[11] This suggests that 4-(4-Fluorophenyl)-3-fluorophenol could exhibit inhibitory activity against AURKB or other related kinases.

-

Immune Checkpoint Modulation (PD-1/PD-L1 Pathway): Small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction are a revolutionary approach in cancer immunotherapy. The biphenyl core is a central feature in the design of several potent PD-1/PD-L1 inhibitors.[12][13] By blocking this interaction, these molecules can restore the immune system's ability to recognize and eliminate tumor cells. The biphenyl structure of 4-(4-Fluorophenyl)-3-fluorophenol makes it a candidate for investigation as a novel immune checkpoint inhibitor.

Experimental Validation: A Phased Approach

To systematically investigate the therapeutic potential of 4-(4-Fluorophenyl)-3-fluorophenol, a multi-tiered experimental strategy is proposed.

Initial Screening and Target Engagement

The initial phase will focus on broad-based screening to identify the primary mechanism of action.

| Experiment | Objective | Expected Outcome |

| Anti-proliferative Assay (MTT/SRB) | To determine the cytotoxic effects of the compound on a panel of cancer cell lines. | IC50 values indicating the potency of the compound against various cancer types. |

| Tubulin Polymerization Assay | To directly measure the effect of the compound on the in vitro polymerization of tubulin. | Inhibition of tubulin polymerization, confirming a direct interaction with tubulin. |

| Kinase Inhibition Assay Panel | To screen the compound against a broad panel of protein kinases. | Identification of specific kinases that are inhibited by the compound. |

| PD-L1 Binding Assay (HTRF/ELISA) | To assess the ability of the compound to bind to PD-L1 and disrupt the PD-1/PD-L1 interaction. | A dose-dependent inhibition of the PD-1/PD-L1 interaction. |

Mechanistic Deep Dive and Cellular Corroboration

Upon identification of a primary target, the subsequent phase will delve into the cellular and molecular mechanisms.

.

Caption: Proposed mechanism of action for tubulin inhibition.

-

Immunofluorescence Microscopy: To visualize the effect of the compound on the microtubule network in cancer cells.

-

Cell Cycle Analysis: To determine the effect of the compound on cell cycle progression.

-

Apoptosis Assays (Annexin V/Caspase Activity): To confirm that the compound induces programmed cell death.

.

Caption: General pathway for protein kinase inhibition.

-